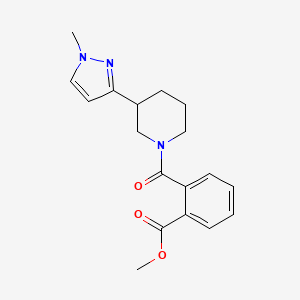

methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-20-11-9-16(19-20)13-6-5-10-21(12-13)17(22)14-7-3-4-8-15(14)18(23)24-2/h3-4,7-9,11,13H,5-6,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKIPSXLJUWVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Key Observations:

Pyrazole Substituents: The target compound’s 1-methylpyrazole group contrasts with the 4-amino-3,5-dimethylpyrazole in CAS 1005583-27-6.

Electron-Withdrawing Groups: CAS 832741-23-8 incorporates a nitro group and trifluoromethylphenoxy substituent, which increase electrophilicity and metabolic stability compared to the target compound’s ester-dominated electronic profile.

Piperidine Modifications : The standalone compound "1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazole" lacks the benzoate ester, reducing its lipophilicity (clogP ≈ 1.5 vs. ~3.5 for the target compound).

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are scarce, trends can be inferred:

- Solubility : The benzoate ester in the target compound likely reduces aqueous solubility compared to the aniline derivative (CAS 832741-23-8).

- Metabolic Stability : The trifluoromethyl group in CAS 832741-23-8 enhances resistance to oxidative metabolism, whereas the target compound’s ester group may confer susceptibility to hydrolysis.

- Bioavailability: Piperidine-containing analogs generally exhibit improved blood-brain barrier penetration due to moderate lipophilicity and reduced hydrogen-bond donor count.

Biological Activity

Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that integrates multiple pharmacophores, potentially enhancing its biological activity. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a piperidine ring, which is further substituted with a methyl pyrazole group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these structures allows for diverse interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

- Anti-inflammatory : Pyrazole derivatives have shown promise in inhibiting inflammatory pathways.

- Analgesic : Certain derivatives are noted for their pain-relieving properties.

- Antitumor : Similar compounds have demonstrated inhibitory effects on kinases involved in cancer progression.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain kinases or modulate receptor activity, leading to various therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Esterification : The benzoate group can be introduced through esterification reactions.

- Substitution Reactions : The piperidine and pyrazole moieties can be synthesized via substitution reactions involving appropriate precursors.

Anticandidal Activity

A study evaluated the anticandidal activity of various pyrazole derivatives against Candida species. The results highlighted that compounds with structural similarities to this compound exhibited notable activity against Candida albicans and miconazole-resistant strains. The findings are summarized in the table below:

| Compound | Activity Against C. albicans | Activity Against Miconazole-resistant C. glabrata |

|---|---|---|

| Compound A | MIC = 10 mM | MIC = 10 mM |

| Compound B | MIC = 5 mM | MIC = 20 mM |

| Compound C | MIC = 15 mM | MIC = 5 mM |

This data suggests potential for developing new antifungal agents based on the structure of this compound.

Antitumor Activity

Another study investigated the antitumor properties of related compounds. It was found that certain derivatives inhibited the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. The effectiveness varied based on structural modifications, emphasizing the importance of the pyrazole and piperidine groups in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.